6-Amino-3-(3-methylsulfonylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid is a synthetic organic compound belonging to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxylic acid group at the 2-position. This particular compound features an amino group at the 6-position and a 3-methylsulfonylphenyl group at the 3-position, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-methylsulfonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-methylsulfonylbenzene to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The resulting compound is then subjected to a cyclization reaction with picolinic acid derivatives under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted picolinic acid derivatives .
Scientific Research Applications
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the entry of enveloped viruses by disrupting viral membrane integrity and preventing fusion with host cell membranes . This unique mechanism makes it a promising candidate for antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position.
6-Amino-2-picolinic Acid: Similar structure but lacks the 3-methylsulfonylphenyl group.
3-Methylsulfonylphenyl Derivatives: Compounds with similar substituents but different core structures.
Uniqueness
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-amino-3-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)9-4-2-3-8(7-9)10-5-6-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEBIJOYEKCFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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